- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)

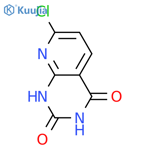

![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://pt.kuujia.com/scimg/cas/938443-20-0x500.png)

938443-20-0 structure

Nome do Produto:2,4,7-Trichloropyrido[2,3-d]pyrimidine

N.o CAS:938443-20-0

MF:C7H2Cl3N3

MW:234.469877719879

MDL:MFCD11109463

CID:796680

PubChem ID:37819133

2,4,7-Trichloropyrido[2,3-d]pyrimidine Propriedades químicas e físicas

Nomes e Identificadores

-

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine

- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-

- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine

- zlchem 38

- PubChem20630

- C7H2Cl3N3

- QC-8

- ZLB0025

- DNFDLCRLLQVUQK-UHFFFAOYSA-N

- RW3233

- 6004AC

- PB20564

- FCH1402532

- SY011612

- AM807611

- ST2403652

- AX8158866

- AB0080808

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)

- MFCD11109463

- J-507091

- EN300-3253335

- Z1269166412

- SCHEMBL1216985

- A844720

- DTXSID00653353

- CS-B0238

- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR

- AS-41727

- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine

- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-

- AKOS015850445

- AC-24556

- DB-079720

- 938443-20-0

-

- MDL: MFCD11109463

- Inchi: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H

- Chave InChI: DNFDLCRLLQVUQK-UHFFFAOYSA-N

- SMILES: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1

Propriedades Computadas

- Massa Exacta: 232.93100

- Massa monoisotópica: 232.931

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 0

- Complexidade: 192

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.7

- Superfície polar topológica: 38.7

Propriedades Experimentais

- Densidade: 1.685

- Ponto de Fusão: Not available

- Ponto de ebulição: 316.4±42.0℃ at 760 mmHg

- Ponto de Flash: Not available

- Índice de Refracção: 1.688

- PSA: 38.67000

- LogP: 2.98500

- Pressão de vapor: Not available

2,4,7-Trichloropyrido[2,3-d]pyrimidine Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:UN 2811 6.1 / PGIII

- Código da categoria de perigo: 25-41

- Instrução de Segurança: 26-39-45

-

Identificação dos materiais perigosos:

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,4,7-Trichloropyrido[2,3-d]pyrimidine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D494931-1G |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 1g |

$140 | 2024-05-23 | |

| eNovation Chemicals LLC | K04776-1g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | >95% | 1g |

$280 | 2024-05-23 | |

| eNovation Chemicals LLC | K04776-25g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | >95% | 25g |

$4000 | 2024-05-23 | |

| eNovation Chemicals LLC | K13258-5g |

2,4,7-Trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 5g |

$1800 | 2023-05-08 | |

| eNovation Chemicals LLC | D494931-500MG |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 97% | 500mg |

$100 | 2024-05-23 | |

| Enamine | EN300-3253335-1.0g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 1.0g |

$114.0 | 2025-03-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |

2,4,7-Trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95+% | 1g |

2536.0CNY | 2021-08-04 | |

| Enamine | EN300-3253335-0.05g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.05g |

$26.0 | 2025-03-18 | |

| Enamine | EN300-3253335-0.1g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.1g |

$40.0 | 2025-03-18 | |

| Enamine | EN300-3253335-0.5g |

2,4,7-trichloropyrido[2,3-d]pyrimidine |

938443-20-0 | 95.0% | 0.5g |

$89.0 | 2025-03-18 |

2,4,7-Trichloropyrido[2,3-d]pyrimidine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

Referência

- Preparation of heterocycles as mTOR inhibitors, China, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Referência

- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C

Referência

- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condições de reacção

Referência

- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C

Referência

- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C

1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C

1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C

Referência

- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C

1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C

Referência

- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux

Referência

- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Referência

- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled

1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled

Referência

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C

1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C

Referência

- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C

Referência

- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled

1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C

1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C

Referência

- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,

2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials

2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products

2,4,7-Trichloropyrido[2,3-d]pyrimidine Literatura Relacionada

-

1. Back matter

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) Produtos relacionados

- 1538288-94-6(N-(2,5-dimethylphenyl)methyl-N-methylhydroxylamine)

- 30302-64-8(Methyl 2-phenyl-3-(thiophen-2-yl)acrylate)

- 1137143-25-9(2-bromoimidazo2,1-b1,3,4thiadiazole-5-sulfonyl chloride)

- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)

- 2138551-49-0(5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde)

- 267244-08-6(Bisphenol A b-D-Glucuronide)

- 2228454-60-0(3-2-(propan-2-yl)-1,3-thiazol-4-ylazetidin-3-ol)

- 552885-75-3(Ethanone, 1-(4'-fluoro[1,1'-biphenyl]-2-yl)-)

- 346421-67-8((3S)-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride)

- 338413-76-6((4-Chlorophenyl)4-(2,6-dichlorophenyl)-1H-pyrrol-3-ylmethanol)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

Pureza:99%

Quantidade:5g

Preço ($):512.0